molecular formula C17H16N2S B15306106 2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine

2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine

Cat. No.: B15306106
M. Wt: 280.4 g/mol
InChI Key: ZHMMPMIOPVCXQO-UHFFFAOYSA-N
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Description

2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine is a heterocyclic amine featuring a thiazole core substituted with two phenyl groups at the 2- and 4-positions, linked to an ethylamine chain. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties. Its diphenyl substituents enhance lipophilicity, which may influence blood-brain barrier penetration and receptor binding kinetics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

2-(2,4-diphenyl-1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C17H16N2S/c18-12-11-15-16(13-7-3-1-4-8-13)19-17(20-15)14-9-5-2-6-10-14/h1-10H,11-12,18H2

InChI Key

ZHMMPMIOPVCXQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine typically involves the reaction of diphenylthiazole with ethylamine.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. For example, some thiazole derivatives are known to inhibit enzymes involved in DNA replication, which can lead to cell death .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Compounds for Comparison :

2,2-Diphenylethan-1-amine (): Lacks the thiazole ring but shares a diphenylethylamine backbone. Used in pharmaceuticals and polymers, its planar biphenyl system contrasts with the aromatic thiazole’s electronic heterogeneity.

3-[2-(4-Propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine (): Contains a piperazine-substituted thiazole, introducing basicity and hydrogen-bonding capacity.

2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine (): Features a methylphenyl group on the thiazole, altering π-π stacking interactions.

Structural Comparison Table :

Compound Thiazole Substituents Amine Chain Key Structural Features
Target Compound 2,4-Diphenyl Ethylamine High lipophilicity, aromatic stacking
2,2-Diphenylethan-1-amine () None (non-heterocyclic) Ethylamine Planar biphenyl system
3-[2-(4-Propylpiperazin-1-yl)... () Piperazine at C2 Propylamine Enhanced H-bonding, basicity
2-(4-Methyl-1,3-thiazol-5-yl)... () Methyl at C4 Ethylamine Reduced steric hindrance

Physicochemical Properties

  • Lipophilicity : The diphenyl groups in the target compound significantly increase logP compared to methyl- or piperazine-substituted analogues, impacting membrane permeability and bioavailability .
  • Solubility : Methyl or piperazine substituents (e.g., ) improve aqueous solubility due to polar interactions, whereas diphenyl groups favor organic solvents .
  • Electronic Effects : Sulfur in the thiazole ring enhances electron-withdrawing character, while diphenyl groups donate electron density via resonance, creating a polarized scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine, and how can reaction conditions be controlled to maximize purity?

  • Methodological Answer : The synthesis typically involves cyclization of a substituted thiazole precursor with diphenylacetylene under controlled conditions. Key steps include:

  • Precursor preparation : Use of 5-bromo-1,3-thiazole derivatives coupled with ethanamine via Buchwald-Hartwig amination .
  • Cyclization : Catalytic Pd-mediated cross-coupling to introduce diphenyl groups, with temperature control (80–100°C) to avoid side reactions .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column achieves >95% purity, as validated by NMR and LC-MS .

Q. How can the compound’s structural integrity and stereochemistry be confirmed post-synthesis?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis using SHELXL software resolves bond angles and confirms the planar thiazole ring geometry .
  • NMR spectroscopy : 1^1H and 13^13C NMR peaks at δ 7.2–7.6 ppm (aromatic protons) and δ 160–165 ppm (C=N thiazole) validate structural motifs .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 293.1 (M+H+^+) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., H3 receptor antagonism vs. kinase inhibition) may arise from assay conditions. To address this:

  • Standardize assays : Use recombinant H3 receptors (hH3R) in HEK293 cells with consistent ATP concentrations (1 mM) and incubation times (30 min) .
  • Control variables : Compare results across cell lines (e.g., SH-SY5Y vs. PC12) to isolate tissue-specific effects .
  • Data normalization : Express activity relative to positive controls (e.g., thioperamide for H3 receptors) to minimize batch-to-batch variability .

Q. How can structure-activity relationships (SAR) be systematically explored to optimize target binding affinity?

  • Methodological Answer :

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF3_3) at the thiazole C4 position to enhance π-π stacking with histidine residues in H3 receptors .
  • Side-chain elongation : Replace the ethanamine group with a propylamine chain to improve hydrophobic interactions, as seen in ADS-531 derivatives (pA2_2 = 8.38) .
  • Computational modeling : Docking studies using AutoDock Vina predict binding poses in the H3 receptor’s transmembrane domain (PDB: 3RZE) .

Q. What techniques are recommended for analyzing crystallographic data when the compound exhibits polymorphism?

  • Methodological Answer :

  • Powder XRD : Compare diffraction patterns (e.g., 2θ = 12.5° vs. 14.2°) to identify polymorphic forms .
  • Thermogravimetric analysis (TGA) : Monitor weight loss at 150–200°C to detect solvent-dependent crystal lattice variations .
  • SHELXD : Employ dual-space algorithms for phase refinement in cases of twinned crystals or weak diffraction .

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